Puerarin-4'-O-beta-D-glucopyranoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Puerarin-4’-O-glucoside can be synthesized enzymatically using Deinococcus geothermalis amylosucrase. The optimal reaction conditions involve using 200 μg/mL of the enzyme with 20% (w/v) sucrose at pH 6, incubated at 40°C for 48 hours. This method yields a production efficiency of 35.1% .
Industrial Production Methods
Industrial production of puerarin-4’-O-glucoside typically involves biotransformation processes that enhance the solubility and bioavailability of puerarin. Techniques such as emulsion solvent evaporation and freeze-drying are employed to produce nanoparticles of puerarin, which are then converted to puerarin-4’-O-glucoside .
Chemical Reactions Analysis
Types of Reactions
Puerarin-4’-O-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is the primary reaction used to synthesize this compound from puerarin .
Common Reagents and Conditions
The glycosylation reaction involves using sucrose as a glycosyl donor and Deinococcus geothermalis amylosucrase as the catalyst. The reaction is carried out at a pH of 6 and a temperature of 40°C .
Major Products Formed
The primary product formed from the glycosylation of puerarin is puerarin-4’-O-glucoside, which exhibits significantly higher solubility compared to its precursor .
Scientific Research Applications
Puerarin-4’-O-glucoside has a wide range of scientific research applications:
Mechanism of Action
Puerarin-4’-O-glucoside exerts its effects primarily through the activation of glucose transporter type 4 (GLUT4), which improves insulin resistance by increasing the transport and utilization of glucose in skeletal muscle cells and adipocytes . Additionally, it exhibits antioxidant and anti-inflammatory properties, contributing to its therapeutic potential in various diseases .
Comparison with Similar Compounds
Similar Compounds
Genistein: An isoflavone with similar therapeutic effects but differing in its chemical structure and solubility.
Uniqueness
Puerarin-4’-O-glucoside stands out due to its significantly higher solubility compared to puerarin, making it more suitable for pharmaceutical applications. This enhanced solubility allows for better absorption and bioavailability, which is crucial for its therapeutic efficacy .
Properties
IUPAC Name |
7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-7-15-19(32)21(34)23(36)26(40-15)17-14(30)6-5-12-18(31)13(9-38-25(12)17)10-1-3-11(4-2-10)39-27-24(37)22(35)20(33)16(8-29)41-27/h1-6,9,15-16,19-24,26-30,32-37H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFMKWZQYRIRBD-WIQAIWCDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123703 | |
Record name | 8-β-D-Glucopyranosyl-3-[4-(β-D-glucopyranosyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117047-08-2 | |
Record name | 8-β-D-Glucopyranosyl-3-[4-(β-D-glucopyranosyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117047-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-β-D-Glucopyranosyl-3-[4-(β-D-glucopyranosyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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